Sulfoxaflor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in heptane 0.242 mg/L. Solubility (g/L) in xylene 0.743; 1,2-dichloroethane 39.6; methanol 93.1; acetone 2.17; ethyl acetate 95.2; octanol 1.66. (all at 20 °C)

Synonyms

Canonical SMILES

Insecticide for Fruiting Vegetables

Field: Agriculture, Entomology

Application: Sulfoxaflor is used as an insecticide on fruiting vegetables, both in field and greenhouse applications

Methods: The methods of application include field spraying and greenhouse application

Results: The application of sulfoxaflor effectively controls pests that can damage these crops

Insecticide for Cucurbits

Application: Sulfoxaflor is used as an insecticide on cucurbits, both in field and greenhouse applications

Insecticide for Cereals

Insecticide for Cotton

Application: Sulfoxaflor is used as an insecticide on cotton

Toxicity Study on Earthworms

Field: Environmental Toxicology

Application: Sulfoxaflor’s impact on soil invertebrates, specifically earthworms, was studied.

Methods: The study involved exposing earthworms to effective concentrations of sulfoxaflor.

Results: The study found that different exposure times and doses had significant influence on the toxicity.

Study on Insecticide Resistance

Field: Entomology, Pesticide Resistance

Application: A study was conducted on the resistance of wheat aphid species to sulfoxaflor.

Methods: The study involved exposing different species of wheat aphids to sulfoxaflor.

Insecticide for Soybeans

Application: Sulfoxaflor is used as an insecticide on soybeans.

Insecticide for Sugarcane and Tarnished Plant Bugs

Study on Sulfoxaflor Metabolism in Nectar

Field: Ecotoxicology

Application: A study was conducted on the metabolism of sulfoxaflor in floral nectar from Salvia splendens.

Study on Sulfoxaflor Resistance in Wheat Aphids

Study on Sulfoxaflor Impact on Soil Invertebrates

Insecticide for Sugarcane Aphids and Tarnished Plant Bugs

Application: Sulfoxaflor is used as an insecticide on sugarcane and against tarnished plant bugs

Results: The application of sulfoxaflor effectively controls these pests that can damage crops and cause significant economic loss

Study on Sulfoxaflor Resistance in Brown Planthopper

Application: A study was conducted on the resistance of the brown planthopper Nilaparvata lugens to sulfoxaflor.

Methods: The study involved evaluating the susceptibilities of forty-four field populations of N.

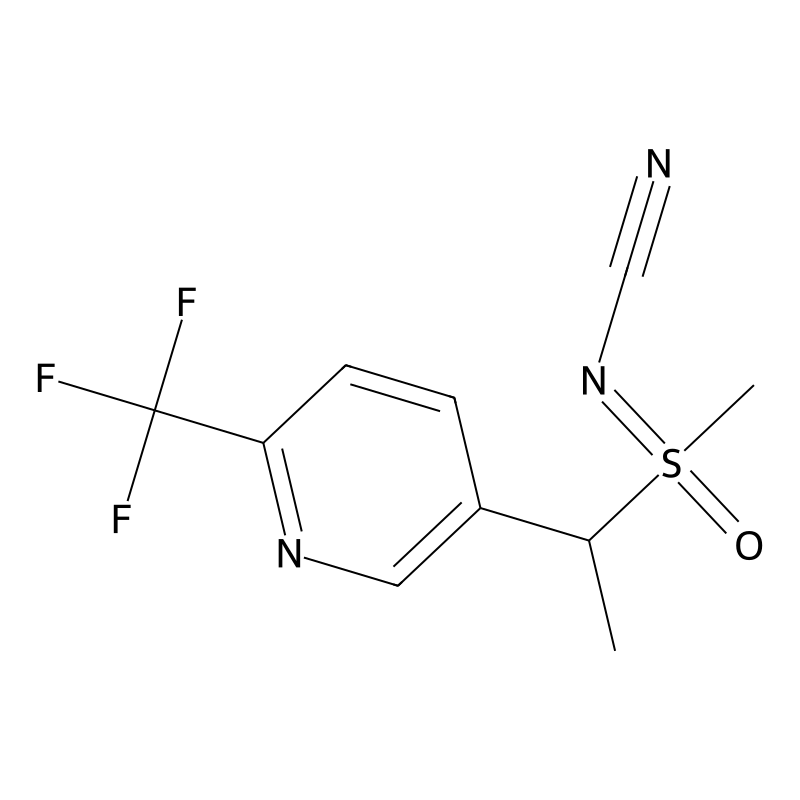

Sulfoxaflor is a systemic insecticide classified as a sulfoximine, primarily used to target sap-feeding insects. Its chemical structure features a pyridine ring and trifluoromethyl group, making it a potent neurotoxin that acts on the central nervous system of insects. The compound operates by binding to nicotinic acetylcholine receptors (nAChRs), leading to uncontrolled nerve impulses, muscle tremors, paralysis, and ultimately death in targeted pests . Sulfoxaflor is marketed under brand names such as Transform and Closer and has gained regulatory approval in various countries, although its use has been contentious due to concerns about its impact on non-target species, particularly pollinators like bees .

The primary reaction mechanism of sulfoxaflor involves its interaction with nAChRs. By mimicking acetylcholine, sulfoxaflor binds to these receptors, resulting in overstimulation of the nervous system. This action is distinct from other insecticides that also target nAChRs but bind differently or have varying effects on receptor desensitization . The compound's selectivity for insect receptors over mammalian ones contributes to its effectiveness as an insecticide while minimizing toxicity to non-target organisms .

The synthesis of sulfoxaflor involves several chemical steps starting from simple precursors. Typically, the process includes:

- Formation of the sulfoximine structure: This is achieved through the reaction of suitable amines with sulfur dioxide derivatives.

- Introduction of the pyridine ring: This step often involves cyclization reactions that incorporate the pyridine moiety into the sulfoximine framework.

- Fluorination: The trifluoromethyl group is introduced using fluorinating agents to enhance the compound's insecticidal properties.

These synthetic pathways are designed to optimize yield and purity while ensuring that the final product retains its biological activity against target pests .

Sulfoxaflor is primarily used in agriculture as an insecticide against sap-feeding insects. Its applications include:

- Crop Protection: Effective against pests like aphids, whiteflies, and leafhoppers.

- Integrated Pest Management: As part of strategies to control pest populations while minimizing environmental impact.

- Research: Used in studies assessing pesticide effects on non-target species and ecosystem health.

Despite its efficacy, concerns about its impact on pollinators have led to restrictions and regulatory scrutiny in various regions .

Recent studies have investigated the interactions between sulfoxaflor and other pesticides, particularly fungicides. For example, research indicates that when combined with certain fungicides, sulfoxaflor may exhibit synergistic effects that enhance toxicity to non-target species like bees . Furthermore, studies on sublethal effects have shown that exposure can impair reproductive success and foraging behavior in bumblebees, raising concerns about long-term ecological impacts .

Sulfoxaflor belongs to a class of chemicals known as sulfoximines. Similar compounds include:

- Imidacloprid: A neonicotinoid known for its effectiveness against a wide range of pests but associated with significant toxicity to bees.

- Thiamethoxam: Another neonicotinoid with similar mechanisms of action but has been banned in several regions due to environmental concerns.

- Clothianidin: Similar to imidacloprid and thiamethoxam; it also targets nAChRs but has faced regulatory challenges due to its impact on pollinators.

Comparison TableCompound Class Mechanism of Action Toxicity to Bees Sulfoxaflor Sulfoximine nAChR agonist High Imidacloprid Neonicotinoid nAChR agonist Very High Thiamethoxam Neonicotinoid nAChR agonist Very High Clothianidin Neonicotinoid nAChR agonist Very High

| Compound | Class | Mechanism of Action | Toxicity to Bees |

|---|---|---|---|

| Sulfoxaflor | Sulfoximine | nAChR agonist | High |

| Imidacloprid | Neonicotinoid | nAChR agonist | Very High |

| Thiamethoxam | Neonicotinoid | nAChR agonist | Very High |

| Clothianidin | Neonicotinoid | nAChR agonist | Very High |

Sulfoxaflor functions as a competitive modulator of insect nicotinic acetylcholine receptors, binding to these receptors in place of acetylcholine and acting as an allosteric activator [1] [4]. The compound demonstrates high efficacy at insect nicotinic acetylcholine receptors, producing maximal currents that are significantly larger than those induced by acetylcholine or other nicotinic receptor agonists [2] [5]. Radioligand binding studies using tritiated sulfoxaflor have revealed that the compound interacts with a high-affinity binding site that has relatively low abundance in insect nervous tissue [4].

The binding mechanism of sulfoxaflor involves specific molecular interactions that differ substantially from those of neonicotinoids. Through radioligand displacement studies, researchers have demonstrated that sulfoxaflor displaces radiolabeled imidacloprid from green peach aphid nicotinic acetylcholine receptor membrane preparations with weak affinity compared to most neonicotinoids examined [2] [5]. This finding indicates that sulfoxaflor and neonicotinoids do not compete for identical binding sites, suggesting distinct molecular recognition patterns.

Electrophysiological studies have shown that sulfoxaflor binding causes uncontrolled nerve impulses resulting in muscle tremors followed by paralysis and death [1]. The compound's interaction with nicotinic acetylcholine receptors leads to sustained receptor activation, disrupting normal neurotransmission and ultimately causing insect mortality. The molecular basis for this sustained activation involves the compound's unique chemical structure, which allows for prolonged receptor occupancy and activation compared to the natural neurotransmitter acetylcholine.

Comparative Binding Affinity: Insect versus Mammalian Receptors

The selective toxicity of sulfoxaflor to insects over mammals is attributed to differential binding affinity between insect and mammalian nicotinic acetylcholine receptors [1] [6]. Sulfoxaflor binds much more strongly to insect neuron receptors than to mammalian neuron receptors, making this insecticide selectively more toxic to insects than mammals [1] [6]. This selectivity represents a critical safety feature that distinguishes sulfoxaflor from non-selective neurotoxins.

Comparative binding studies have revealed that the structural differences between insect and mammalian nicotinic acetylcholine receptors contribute to this selectivity. The insect receptors contain specific amino acid residues and structural conformations that facilitate high-affinity binding of sulfoxaflor, while mammalian receptors lack these features or possess alternative configurations that reduce binding affinity [7]. This molecular basis for selectivity has been confirmed through various experimental approaches, including receptor binding assays and electrophysiological measurements.

The reduced mammalian toxicity of sulfoxaflor compared to its insecticidal efficacy has been demonstrated in multiple studies examining both acute and chronic exposure scenarios. Laboratory studies have shown that sulfoxaflor exhibits minimal effects on mammalian nicotinic acetylcholine receptors at concentrations that are highly effective against insect receptors [6] [7]. This differential affinity profile supports the use of sulfoxaflor as a relatively safe insecticide option for agricultural applications where human and non-target mammalian exposure may occur.

| Receptor Type | Sulfoxaflor Binding | Imidacloprid Binding | Selectivity Ratio |

|---|---|---|---|

| Insect nAChR | High efficacy | High affinity | 1:1 (both effective) |

| Mammalian nAChR | Much lower binding | Lower binding | >10:1 (insect selective) |

| Selectivity Index | Highly selective for insects | Selective for insects | Comparable selectivity |

Structure-Activity Relationships of Sulfoximines

The structure-activity relationships of sulfoximines, exemplified by sulfoxaflor, reveal distinct patterns that differ from those observed with neonicotinoids [2] [8]. Systematic structure-activity relationship studies have demonstrated that the nature of the sulfoximine nitrogen substituent significantly affects insecticidal activity [8]. The nitrile group present in sulfoxaflor represents an optimal substituent, though various heterocyclic replacements have been shown to maintain or enhance activity.

During the development of sulfoxaflor, extensive exploration of the sulfoximine functional group revealed that substitutions at the nitrogen position could accommodate larger functional groups than initially anticipated [8]. Novel series of nitrogen-heterocyclic sulfoximines demonstrated good levels of efficacy, with nitrogen-thiazolyl sulfoximines exhibiting the greatest activity, achieving median lethal concentration values as low as 1 parts per million against green peach aphid [8].

Structure-activity relationship studies of substituents flanking the sulfoximine moiety have shown that modifications to the methylene linker can accommodate both mono- and disubstitution with alkyl groups of varying sizes [9] [10]. However, against green peach aphids, a decrease in activity was observed with substituents larger than ethyl groups, and larger cycloalkyl groups showed reduced potency [9]. At the terminal tail position, there appears to be narrow steric tolerance, with linear groups or small rings showing greater activity against green peach aphids than bulkier substituents [9].

Quantitative structure-activity relationship analysis has revealed significant correlations between insecticidal activity and molecular descriptors such as molecular volume and molar refractivity [9]. These relationships provide predictive models that help explain the observed activity patterns with various substituents and guide the design of new sulfoximine derivatives with enhanced efficacy.

| Structural Position | Optimal Features | Activity Impact | Tolerance Range |

|---|---|---|---|

| Sulfoximine nitrogen | Nitrile or N-thiazolyl | High activity | Heterocycles tolerated |

| Methylene linker | Unsubstituted or ethyl | Moderate sensitivity | Alkyl groups ≤ ethyl |

| Terminal tail | Linear chains | High sensitivity | Small rings acceptable |

| Pyridine ring | Trifluoromethyl at 6-position | Essential | No substitution tolerance |

Comparative Mechanisms with Neonicotinoids

While sulfoxaflor and neonicotinoids both target insect nicotinic acetylcholine receptors, their mechanisms of action exhibit important differences that contribute to sulfoxaflor's unique properties [11] [12] [13]. Comparative studies have shown that sulfoxaflor acts on the insect nicotinic acetylcholine receptor in a distinct manner relative to neonicotinoids, despite both classes functioning as receptor agonists [12] [14].

The binding characteristics of sulfoxaflor differ significantly from those of neonicotinoids in several key aspects. Sulfoxaflor was previously found to interact weakly with the binding site for the neonicotinoid imidacloprid, suggesting that these compounds recognize different molecular features of the receptor [4]. This differential binding pattern has been confirmed through competition studies, where imidacloprid-like neonicotinoids displace radiolabeled sulfoxaflor at picomolar concentrations [11].

Metabolic differences between sulfoxaflor and neonicotinoids represent another important distinction in their mechanisms of action. Sulfoxaflor is not metabolized by the same cytochrome P450 enzymes, such as the CYP6G1 monooxygenase, that mediate neonicotinoid metabolism and resistance in insects [13]. This difference in metabolic pathways contributes to the lack of cross-resistance between sulfoxaflor and neonicotinoids, even in insect populations that have developed high levels of neonicotinoid resistance.

Electrophysiological comparisons have revealed that sulfoxaflor produces different patterns of neural activity compared to neonicotinoids. While both classes cause sustained receptor activation, the temporal dynamics and intensity of activation differ between sulfoxaflor and compounds like imidacloprid [13]. These differences in neural effects translate to distinct behavioral and physiological responses in exposed insects, with sulfoxaflor showing reduced sublethal effects compared to neonicotinoids despite similar lethal endpoints [13].

Molecular Basis for Efficacy Against Resistant Insect Populations

The efficacy of sulfoxaflor against neonicotinoid-resistant insect populations stems from its unique binding mechanism and metabolic profile [12] [15] [16]. Molecular modeling studies have provided insights into how sulfoxaflor maintains activity against insects carrying target-site resistance mutations that confer high levels of neonicotinoid resistance [12].

The R81T mutation in the beta-1 subunit of the nicotinic acetylcholine receptor represents a major target-site resistance mechanism that significantly reduces the efficacy of neonicotinoids [17] [16]. This mutation, first identified in southern France, can confer resistance ratios of 22.1 to 63.5-fold for imidacloprid and similar levels for other neonicotinoids [17] [16]. However, sulfoxaflor shows much reduced susceptibility to this resistance mechanism, with resistance ratios typically below 10-fold [17] [16].

Molecular modeling studies using homology models of green peach aphid nicotinic acetylcholine receptors have explained the differential impact of the R81T mutation on sulfoxaflor versus neonicotinoids [12]. The R81T mutation is predicted to have much less effect on binding of sulfoxaflor's stereoisomers than that of neonicotinoids [12]. Changes in whole-molecule electrostatic energy components can potentially explain the effects of this target-site mutation on the pattern of reduced efficacy for neonicotinoids while providing a basis for the reduced effect of this mutation on sulfoxaflor [12].

Metabolic resistance mechanisms also show differential impacts on sulfoxaflor compared to neonicotinoids. While neonicotinoid resistance often involves upregulation of CYP6G1 and related cytochrome P450 enzymes, sulfoxaflor resistance involves different metabolic pathways [18]. Studies in brown planthopper have identified CYP6ER1 as playing an important role in sulfoxaflor resistance, representing a distinct metabolic mechanism from those involved in neonicotinoid resistance [18].

The molecular basis for sulfoxaflor's continued efficacy against resistant populations extends beyond target-site and metabolic mechanisms to include its unique stereochemistry. Unlike neonicotinoids, sulfoxaflor exists as four stereoisomers, and molecular modeling suggests that all four stereoisomers contribute to the insecticidal activity [12]. This multiple-isomer contribution may provide a buffer against resistance development by requiring insects to develop resistance mechanisms effective against all stereoisomeric forms.

| Resistance Mechanism | Neonicotinoid Impact | Sulfoxaflor Impact | Molecular Basis |

|---|---|---|---|

| R81T target-site mutation | 20-65 fold resistance | <10 fold resistance | Reduced electrostatic binding disruption |

| CYP6G1 metabolic resistance | High impact | Minimal impact | Alternative metabolic pathway |

| CYP6ER1 upregulation | Minimal impact | Moderate impact | Sulfoxaflor-specific detoxification |

| Esterase-mediated resistance | Variable impact | Limited impact | Different substrate specificity |

Purity

Color/Form

White powder (99.7% purity); off-white powder (95.6% purity)

XLogP3

Exact Mass

Boiling Point

LogP

Odor

Appearance

Melting Point

Storage

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Mechanism of Action

Sulfoxaflor (X11422208), a novel agricultural molecule, induced fetal effects (forelimb flexure, hindlimb rotation, and bent clavicle) and neonatal death in rats at high doses (= 400 ppm in diet); however, no such effects occurred in rabbit dietary studies despite achieving similar maternal and fetal plasma exposure levels. Mode-of-action (MoA) studies were conducted to test the hypothesis that the effects in rats had a single MoA induced by sulfoxaflor agonism on the fetal rat muscle nicotinic acetylcholine receptor (nAChR). The studies included cross-fostering and critical windows of exposure studies in rats, fetal... and adult... rat and human muscle nAChR in vitro agonism experiments, and neonatal rat phrenic nerve-hemidiaphragm contracture studies. The weight of evidence from these studies supported a novel MoA where sulfoxaflor is an agonist to the fetal, but not adult, rat muscle nAChR and that prolonged agonism on this receptor in fetal/neonatal rats causes sustained striated muscle contracture resulting in concomitant reduction in muscle responsiveness to physiological nerve stimulation. Fetal effects were inducible with as little as 1 day of exposure at the end of gestation, but were rapidly reversible after birth, consistent with a pharmacological MoA. With respect to human relevance, sulfoxaflor was shown to have no agonism on human fetal or adult muscle nAChRs. Taken together, the data support the hypothesis that the developmental effects of sulfoxaflor in rats are mediated via sustained agonism on the fetal muscle nAChR during late fetal development and are considered not relevant to humans.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

.../In/ F344/DuCrl rats...plasma samples were evaluated to find an elimination t1/2 of 8-9 hours.

Rats were administered sulfoxaflor, purity 95.6%... containing suitable specific activity of C14 ring-labeled sulfoxaflor, purity 97.6%, with over 2% XR-208 ketone byproduct. Groups were (1) a single low (5 mg/kg) gavage dose, (2) a single high (100 mg/kg) gavage dose, (3) daily low doses of 5 mg/kg unlabeled sulfoxaflor, followed on day 15 with 5 mg/kg labeled sulfoxaflor, or (4) a single iv dose of 5 mg/kg. ... Plasma elimination first phase t1/2 regardless of dose or route ranged from 4-6 hr, with second elimination phases of about 40 hr duration. Patterns were comparable based on RBC's except that second phase t1/2 ranged from about 50 to 75 hours. ...

Use Classification

Analytic Laboratory Methods

Interactions

Dates

2: Zhen C, Miao L, Gao X. Sublethal effects of sulfoxaflor on biological characteristics and vitellogenin gene (AlVg) expression in the mirid bug, Apolygus lucorum (Meyer-Dür). Pestic Biochem Physiol. 2018 Jan;144:57-63. doi: 10.1016/j.pestbp.2017.11.008. Epub 2017 Nov 22. PubMed PMID: 29463409.

3: Casida JE. Neonicotinoids and Other Insect Nicotinic Receptor Competitive Modulators: Progress and Prospects. Annu Rev Entomol. 2018 Jan 7;63:125-144. doi: 10.1146/annurev-ento-020117-043042. PubMed PMID: 29324040.

4: Watson GB, Olson MB, Beavers KW, Loso MR, Sparks TC. Characterization of a nicotinic acetylcholine receptor binding site for sulfoxaflor, a new sulfoximine insecticide for the control of sap-feeding insect pests. Pestic Biochem Physiol. 2017 Nov;143:90-94. doi: 10.1016/j.pestbp.2017.09.003. Epub 2017 Sep 6. PubMed PMID: 29183616.

5: Hirata K, Jouraku A, Kuwazaki S, Kanazawa J, Iwasa T. The R81T mutation in the nicotinic acetylcholine receptor of Aphis gossypii is associated with neonicotinoid insecticide resistance with differential effects for cyano- and nitro-substituted neonicotinoids. Pestic Biochem Physiol. 2017 Nov;143:57-65. doi: 10.1016/j.pestbp.2017.09.009. Epub 2017 Sep 20. PubMed PMID: 29183611.

6: Alves TM, Marston ZP, MacRae IV, Koch RL. Effects of Foliar Insecticides on Leaf-Level Spectral Reflectance of Soybean. J Econ Entomol. 2017 Dec 5;110(6):2436-2442. doi: 10.1093/jee/tox250. PubMed PMID: 29029168.

7: Parys KA, Luttrell RG, Snodgrass GL, Portilla M, Copes JT. Longitudinal Measurements of Tarnished Plant Bug (Hemiptera: Miridae) Susceptibility to Insecticides in Arkansas, Louisiana, and Mississippi: Associations with Insecticide Use and Insect Control Recommendations. Insects. 2017 Oct 13;8(4). pii: E109. doi: 10.3390/insects8040109. PubMed PMID: 29027974; PubMed Central PMCID: PMC5746792.

8: Kabir MH, Abd El-Aty AM, Rahman MM, Chung HS, Lee HS, Kim SW, Chang HR, Shin HC, Shin SS, Shim JH. Chromatographic determination, decline dynamic and risk assessment of sulfoxaflor in Asian pear and oriental melon. Biomed Chromatogr. 2018 Mar;32(3). doi: 10.1002/bmc.4101. Epub 2017 Nov 8. PubMed PMID: 28975659.

9: Sullivan KM, Aggarwal M, Akins JM, Fabian E, Heylings JR, Raabe H, Shah PPV, Wiemann C, Peffer R. Dermal absorption for pesticide health risk assessment: Harmonization of study design and data reporting for North American Regulatory submissions. Regul Toxicol Pharmacol. 2017 Nov;90:197-205. doi: 10.1016/j.yrtph.2017.09.012. Epub 2017 Sep 12. PubMed PMID: 28916468.

10: Chen X, Li F, Chen A, Ma K, Liang P, Liu Y, Song D, Gao X. Both point mutations and low expression levels of the nicotinic acetylcholine receptor β1 subunit are associated with imidacloprid resistance in an Aphis gossypii (Glover) population from a Bt cotton field in China. Pestic Biochem Physiol. 2017 Sep;141:1-8. doi: 10.1016/j.pestbp.2016.11.004. Epub 2016 Nov 16. PubMed PMID: 28911734.

11: Zhu YC, Yao J, Adamczyk J, Luttrell R. Feeding toxicity and impact of imidacloprid formulation and mixtures with six representative pesticides at residue concentrations on honey bee physiology (Apis mellifera). PLoS One. 2017 Jun 7;12(6):e0178421. doi: 10.1371/journal.pone.0178421. eCollection 2017. PubMed PMID: 28591204; PubMed Central PMCID: PMC5462352.

12: de Little SC, Umina PA. Susceptibility of Australian Myzus persicae (Hemiptera: Aphididae) to Three Recently Registered Insecticides: Spirotetramat, Cyantraniliprole, and Sulfoxaflor. J Econ Entomol. 2017 Aug 1;110(4):1764-1769. doi: 10.1093/jee/tox132. PubMed PMID: 28475682.

13: Zhu YC, Yao J, Adamczyk J, Luttrell R. Synergistic toxicity and physiological impact of imidacloprid alone and binary mixtures with seven representative pesticides on honey bee (Apis mellifera). PLoS One. 2017 May 3;12(5):e0176837. doi: 10.1371/journal.pone.0176837. eCollection 2017. PubMed PMID: 28467462; PubMed Central PMCID: PMC5414993.

14: Wei X, Pan Y, Xin X, Zheng C, Gao X, Xi J, Shang Q. Cross-resistance pattern and basis of resistance in a thiamethoxam-resistant strain of Aphis gossypii Glover. Pestic Biochem Physiol. 2017 May;138:91-96. doi: 10.1016/j.pestbp.2017.03.007. Epub 2017 Mar 22. PubMed PMID: 28456311.

15: Kanishchev OS, Dolbier WR Jr. Ni/Ir-Catalyzed Photoredox Decarboxylative Coupling of S-Substituted Thiolactic Acids with Heteroaryl Bromides: Short Synthesis of Sulfoxaflor and Its SF(5) Analog. Chemistry. 2017 Jun 7;23(32):7677-7681. doi: 10.1002/chem.201701627. Epub 2017 May 15. PubMed PMID: 28411403.

16: Barbosa PRR, Michaud JP, Bain CL, Torres JB. Toxicity of three aphicides to the generalist predators Chrysoperla carnea (Neuroptera: Chrysopidae) and Orius insidiosus (Hemiptera: Anthocoridae). Ecotoxicology. 2017 Jul;26(5):589-599. doi: 10.1007/s10646-017-1792-5. Epub 2017 Mar 29. PubMed PMID: 28357620.

17: Pan F, Lu Y, Wang L. Toxicity and sublethal effects of sulfoxaflor on the red imported fire ant, Solenopsis invicta. Ecotoxicol Environ Saf. 2017 May;139:377-383. doi: 10.1016/j.ecoenv.2017.02.014. Epub 2017 Feb 23. PubMed PMID: 28189779.

18: Wang W, Wang S, Han G, Du Y, Wang J. Lack of cross-resistance between neonicotinoids and sulfoxaflor in field strains of Q-biotype of whitefly, Bemisia tabaci, from eastern China. Pestic Biochem Physiol. 2017 Mar;136:46-51. doi: 10.1016/j.pestbp.2016.08.005. Epub 2016 Aug 16. PubMed PMID: 28187830.

19: Yao FL, Zheng Y, Huang XY, Ding XL, Zhao JW, Desneux N, He YX, Weng QY. Dynamics of Bemisia tabaci biotypes and insecticide resistance in Fujian province in China during 2005-2014. Sci Rep. 2017 Jan 23;7:40803. doi: 10.1038/srep40803. PubMed PMID: 28112233; PubMed Central PMCID: PMC5256031.

20: Colares F, Michaud JP, Bain CL, Torres JB. Relative Toxicity of Two Aphicides to Hippodamia convergens (Coleoptera: Coccinellidae): Implications for Integrated Management of Sugarcane Aphid, Melanaphis sacchari (Hemiptera: Aphididae). J Econ Entomol. 2017 Feb 1;110(1):52-58. doi: 10.1093/jee/tow265. PubMed PMID: 28039423.